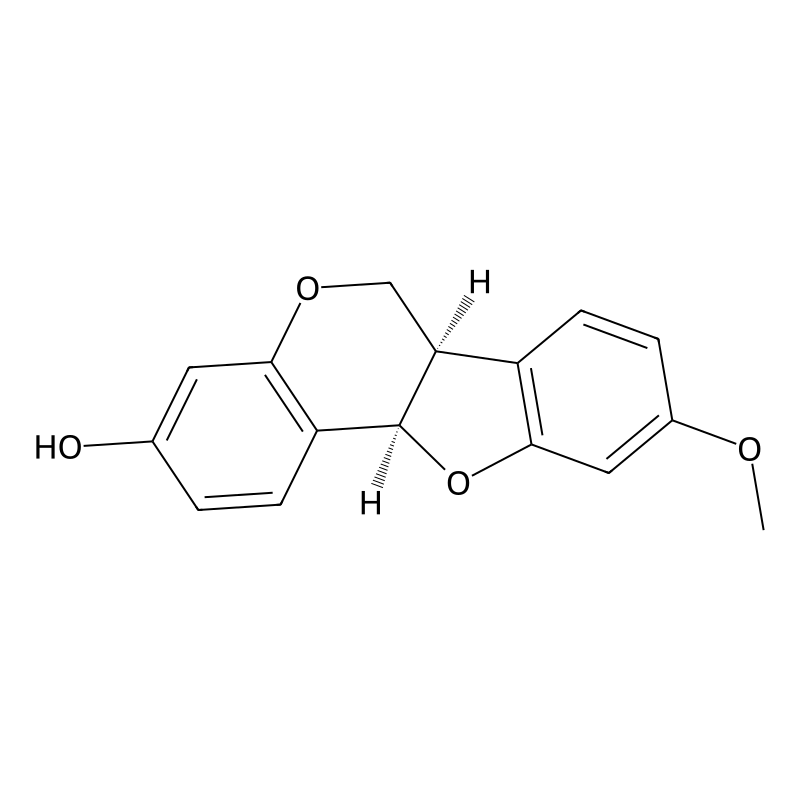

Medicarpin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicarpin (3-hydroxy-9-methoxypterocarpan) is a specialized pterocarpan-type phytoalexin naturally sourced from legumes such as Medicago sativa and Radix Hedysari. In commercial procurement and advanced laboratory workflows, it serves as a critical reference standard for phytochemical quantification and a high-value precursor for selective estrogen receptor beta (ERβ) agonist development [1]. Unlike broader isoflavones, medicarpin features a fused furan ring structure that confers distinct stereochemical properties and moderate polarity, making it highly compatible with hydroalcoholic extraction and analytical HPLC validation[2]. Its primary industrial and scientific value lies in its ability to drive osteoblast differentiation and neuroprotective pathways without triggering the off-target proliferative artifacts common to non-selective benchmark estrogens [1].

Substituting medicarpin with structurally related isoflavones (such as formononetin or daidzein) or benchmark estrogens (like 17β-estradiol) fundamentally compromises assay specificity and translational accuracy. While 17β-estradiol drives osteogenesis, it indiscriminately activates both ERα and ERβ, leading to profound uterine hypertrophy in vivo and off-target proliferation in ER-positive cell lines [1]. Conversely, generic isoflavones often require micromolar concentrations to exert measurable effects, increasing the risk of solvent toxicity. Furthermore, procuring racemic medicarpin instead of stereochemically defined (+)-medicarpin can neutralize assay results; the (+)-(6aS,11aS) and (-)-(6aR,11aR) enantiomers exert opposing effects on bone morphogenetic protein-2 (BMP2) expression, meaning that undefined racemic mixtures will fail to produce reproducible osteogenic differentiation [2].

Stereochemical Purity-Linked Usability in Osteogenic Assays

The osteogenic efficacy of medicarpin is strictly dependent on its absolute configuration, making the procurement of enantiomerically pure material critical. In comparative mechanism studies, (+)-(6aS,11aS)-medicarpin significantly increases bone morphogenetic protein-2 (BMP2) expression and Runx-2 mRNA levels [1]. In stark contrast, the (-)-(6aR,11aR) enantiomer exerts the exact opposite effect, suppressing these osteogenic markers. Consequently, using a (±)-medicarpin racemate results in a combined, neutralized effect that fails to drive reliable bone formation[1].

| Evidence Dimension | BMP2 and Runx-2 mRNA expression levels |

| Target Compound Data | (+)-(6aS,11aS)-medicarpin significantly upregulates expression |

| Comparator Or Baseline | (-)-(6aR,11aR)-medicarpin (downregulates) and (±)-racemate (neutralized) |

| Quantified Difference | Complete reversal of transcriptional activity between enantiomers |

| Conditions | In vitro osteoblast differentiation assays |

Forces buyers to procure stereochemically pure (+)-medicarpin or employ strict chiral resolution, as racemic mixtures will yield false-negative or conflicting assay results.

Receptor Selectivity and Sub-Nanomolar Potency vs. Benchmark Estrogens

Medicarpin demonstrates highly selective estrogen receptor beta (ERβ) agonism, stimulating osteoblast differentiation and mineralization at concentrations as low as 10^-10 M (0.1 nM) [1]. When compared to the benchmark non-selective estrogen 17β-estradiol, medicarpin achieves comparable osteogenic endpoints but completely lacks uterine estrogenicity and actively blocks the proliferation of MCF-7 breast cancer cells [1]. This specific ERβ dependency allows for precise pathway isolation without the confounding ERα-mediated proliferative artifacts seen with standard estrogens.

| Evidence Dimension | Osteoblast mineralization concentration and off-target proliferation |

| Target Compound Data | Active at 0.1 nM; blocks MCF-7 proliferation; 0% uterine estrogenicity |

| Comparator Or Baseline | 17β-estradiol (induces MCF-7 proliferation and uterine hypertrophy) |

| Quantified Difference | Sub-nanomolar target efficacy with complete elimination of ERα-driven in vivo hypertrophy |

| Conditions | In vitro osteoblast culture and in vivo Sprague-Dawley rat models |

Provides a highly selective, low-concentration alternative to 17β-estradiol for bone remodeling research, eliminating the need to control for off-target tissue growth.

In Vivo Formulation Compatibility and Bioavailability

A major limitation of procuring generic dietary isoflavones (e.g., daidzein) for in vivo studies is their poor oral bioavailability and unpredictable conversion into secondary metabolites like equol by the gut microbiome. Pharmacokinetic studies demonstrate that medicarpin exhibits a reliable oral bioavailability of 22.34% in rat models and, crucially, does not produce equol [1]. This predictable pharmacokinetic profile ensures that the administered compound is directly responsible for the observed systemic effects, such as increased cortical thickness and bone biomechanical strength [1].

| Evidence Dimension | Oral bioavailability and metabolite conversion |

| Target Compound Data | 22.34% oral bioavailability; zero equol production |

| Comparator Or Baseline | Generic isoflavones (highly variable bioavailability, rapid equol conversion) |

| Quantified Difference | Stable systemic absorption without confounding microbiome-dependent metabolite generation |

| Conditions | Oral gavage (1.0 and 10.0 mg/kg) in female Sprague-Dawley rats |

Ensures reproducible in vivo dosing and formulation stability, making it a superior precursor for therapeutic models compared to standard phytoestrogens.

Standardized Anti-Inflammatory Baseline for Microglial Assays

Beyond bone metabolism, medicarpin serves as a potent, quantifiable reference standard in neuroinflammatory and ischemic stroke models. In lipopolysaccharide (LPS)-stimulated microglial cells (BV2), medicarpin strongly suppresses p65NF-κB activation and reduces nitric oxide (NO) production with a precisely measured IC50 of 5 ± 1 μM [1]. This predictable dose-response curve allows it to be used as a reliable positive control or benchmark material when screening novel neuroprotective agents or evaluating the efficacy of botanical extracts.

| Evidence Dimension | Inhibition of NO production in microglia |

| Target Compound Data | IC50 = 5 ± 1 μM |

| Comparator Or Baseline | LPS-stimulated baseline (maximal NO production) |

| Quantified Difference | Dose-dependent suppression of NO and p65NF-κB at low micromolar concentrations |

| Conditions | LPS-stimulated BV2 microglial cells in vitro |

Allows procurement teams to source a validated, specific inhibitor of microglial activation for standardized neuroinflammation screening workflows.

Stereospecific Bone Remodeling Assays

Procuring enantiomerically pure (+)-medicarpin provides a highly specific ERβ agonist to model bone remodeling and Runx-2 transcription without the ERα-induced proliferative artifacts caused by 17β-estradiol [1].

In Vivo Pharmacokinetic and Efficacy Modeling

Formulating medicarpin for oral administration in osteoporosis or ischemic stroke models leverages its predictable 22.34% bioavailability and lack of microbiome-dependent equol conversion, ensuring reproducible systemic dosing [2].

Standardized Neuroinflammation Screening

Utilizing medicarpin as a quantitative reference standard (IC50 = 5 μM) against microglial NO production allows for precise benchmarking of novel anti-inflammatory and neuroprotective drug candidates [3].

Phytochemical Quality Control for Legume Extracts

Deploying medicarpin as an analytical HPLC reference standard enables accurate quantification of active pterocarpan content in commercial Medicago sativa and Radix Hedysari extracts, ensuring batch-to-batch reproducibility [4].

References

- [1] Org. Biomol. Chem., 2012, 10, 9583-9592. Synthesis, optical resolution, absolute configuration, and osteogenic activity of cis-pterocarpans.

- [2] J Nutr Biochem. 2012;23(1):27-38. Evidence for estrogen receptor β-mediated osteogenic action of medicarpin.

- [3] Neuropharmacology / PMC. Medicarpin isolated from Radix Hedysari ameliorates brain injury in a murine model of cerebral ischemia.

- [4] ACS Omega. 2025 Nov 7. A Comprehensive Review of Medicarpin: A Phytoalexin with Therapeutic Potential.